molecular formula C27H45N B3343774 Solanidane CAS No. 562-08-3

Solanidane

Cat. No. B3343774
CAS RN: 562-08-3
M. Wt: 383.7 g/mol
InChI Key: BWBOFECLRQWOIP-VNUKWZOGSA-N
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Description

Solanidane is a chemical compound with the molecular formula C27H45N . It is a secondary metabolite made of a nitrogen-containing steroidal skeleton .


Synthesis Analysis

The synthesis of Solanidane involves a biosynthetic pathway that diverges from that of spirosolanes due to the evolution of a dioxygenase .


Molecular Structure Analysis

Solanidane has an average mass of 383.653 Da and a mono-isotopic mass of 383.355194 Da . It has 10 of 11 defined stereocentres .


Chemical Reactions Analysis

The key enzyme for Solanidane glycoalkaloid biosynthesis in potato is a 2-oxoglutarate-dependent dioxygenase, designated as DPS (Dioxygenase for Potato Solanidane synthesis). DPS catalyzes the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .


Physical And Chemical Properties Analysis

Solanidane has an average mass of 383.653 Da and a mono-isotopic mass of 383.355194 Da . It is a secondary metabolite made of a nitrogen-containing steroidal skeleton .

Mechanism of Action

While the exact mechanism of action of Solanidane is not fully understood, it is known to be a precursor for the synthesis of hormones and some pharmacologically active compounds . It has been suggested that Solanidane is responsible for neuromuscular syndromes via cholinesterase inhibition .

Safety and Hazards

Solanidane is a poisonous steroidal alkaloid chemical compound that occurs in plants of the family Solanaceae, such as potato and Solanum americanum . Human ingestion of Solanidane also occurs via the consumption of the glycoalkaloids, α-solanine and α-chaconine, present in potatoes .

Future Directions

Controlling levels of glycoalkaloids, including Solanidane, is an important focus on potato breeding . The discovery of the key enzyme for Solanidane glycoalkaloid biosynthesis in potato, DPS, provides new insights for future research towards clinical development .

properties

IUPAC Name

(1S,2R,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h17-25H,5-16H2,1-4H3/t17-,18+,19?,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBOFECLRQWOIP-VNUKWZOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971586
Record name Solanidane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solanidane

CAS RN

562-08-3
Record name Solanidane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solanidane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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